![molecular formula C19H18FN3O4 B13574149 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a nitrobenzoyl moiety, and a piperazine ring
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of a nitro group to the benzoyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Piperazine Coupling: Formation of the piperazine ring and its subsequent attachment to the benzoyl ring.
Final Assembly: Coupling of the fluoro-substituted aromatic ring with the piperazine-benzoyl intermediate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play crucial roles in binding affinity and specificity, while the piperazine ring enhances solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one include:
1-{3-Fluoro-4-[4-(3-aminobenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-{3-Fluoro-4-[4-(3-methylbenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Featuring a methyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H18FN3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[3-fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C19H18FN3O4/c1-13(24)14-5-6-18(17(20)12-14)21-7-9-22(10-8-21)19(25)15-3-2-4-16(11-15)23(26)27/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
NDRPFMSUYQAUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


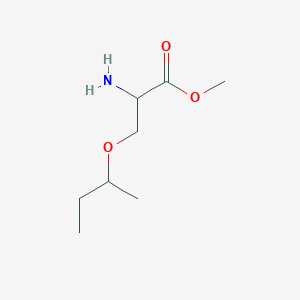
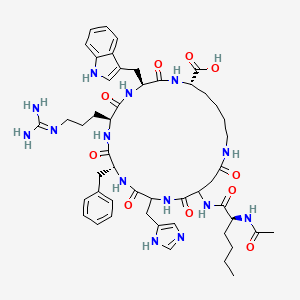
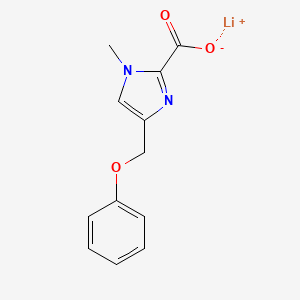

![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
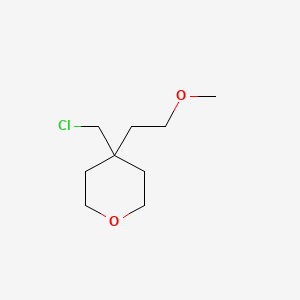
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)

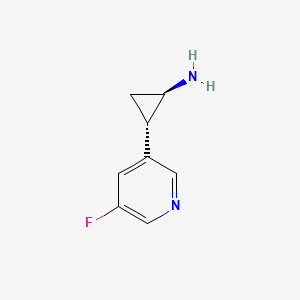

![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
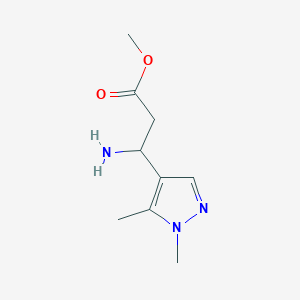
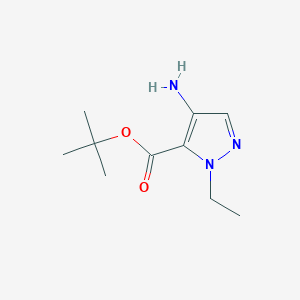
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
